

A Comprehensive Technical Guide to 1-Benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzhydrylazetidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Benzhydrylazetidin-3-ol**, a key intermediate in pharmaceutical synthesis. The document outlines its chemical properties, synthesis methodologies, and analytical data, presented in a format tailored for scientific and research applications.

Core Compound Data

1-Benzhydrylazetidin-3-ol is a heterocyclic organic compound featuring an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. Its chemical properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₆ H ₁₇ NO	[1][2]
Molecular Weight	239.31 g/mol	[2]
CAS Number	18621-17-5	[1][3]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in methanol	[2]
Purity	≥98%	[2]

Note: The hydrochloride salt of this compound (**1-Benzhydrylazetidin-3-ol** hydrochloride) has a molecular formula of $C_{16}H_{18}ClNO$ and a molecular weight of 275.77 g/mol .[\[4\]](#)

Experimental Protocols for Synthesis

Several synthetic routes for **1-Benzhydrylazetidin-3-ol** and its derivatives have been documented. Below are detailed methodologies from published literature and patents.

This method involves the intramolecular cyclization of an amino-halohydrin precursor.

Procedure:

- A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole) is prepared in ethanol (2 L).
- The solution is cooled to 0°C.
- N,N-diisopropylethylamine (DIPEA) (1 mole) is added slowly to the reaction mixture.
- The mixture is then heated to 90°C and refluxed overnight.
- After the reaction is complete, the solvent is removed by distillation under reduced pressure to yield the crude product.
- The crude **1-Benzhydrylazetidin-3-ol** can be purified by recrystallization from a solvent mixture of acetone and petroleum ether, affording a 75% yield.[\[3\]](#)

This patented method describes the synthesis of the hydrochloride salt starting from benzhydrylamine and epichlorohydrin.[\[5\]](#)

Step 1: Preparation of Reaction Solution I

- Benzhydrylamine (e.g., 1500g, 8.19 mol) is added to a 5L four-hole boiling flask.
- The temperature is controlled at 20-25°C.
- Ethanol (1.5L) is added, followed by epichlorohydrin (984.52g, 10.64 mol), maintaining the molar ratio of benzhydrylamine to epichlorohydrin at 1:1.3. The mixture is stirred.[\[5\]](#)

Step 2: Preparation of Reaction Solution II

- The reaction solution I is allowed to react at a temperature between 0°C and 60°C (preferably 25-30°C) for a duration of 1-72 hours (preferably 40-50 hours).[5]

Step 3: Synthesis of **1-Benzhydrylazetidin-3-ol** Hydrochloride

- Reaction solution II is pumped through a microreactor at a flow rate of 1-200 ml/min.
- The microreactor is heated to a temperature between 60-250°C (preferably 220-240°C) under a pressure of 0-2 MPa.
- After the reaction is complete, the product is isolated and purified to obtain white crystals of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride.[5]

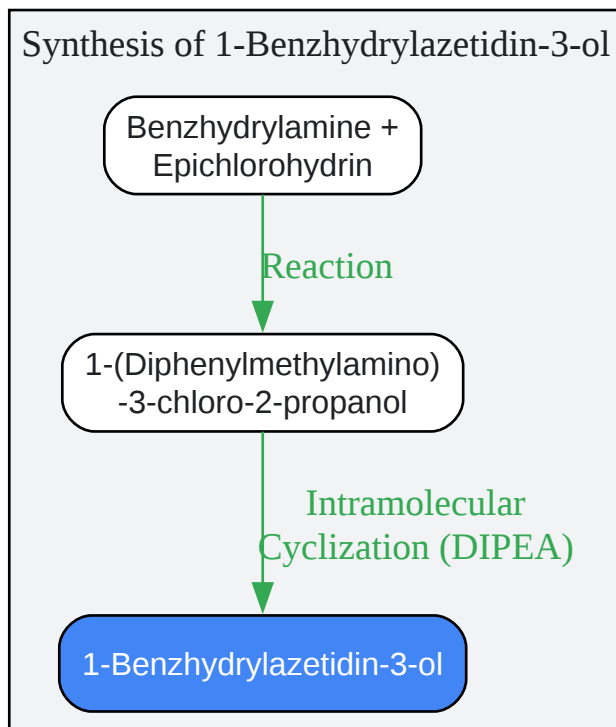
This protocol describes the conversion of the alcohol to the corresponding ketone, a common subsequent step in pharmaceutical synthesis.[6][7]

Procedure using Sulfur Trioxide-Pyridine Complex:

- A solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) is prepared in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).
- Triethylamine (50.5 mL, 362.6 mmol) is added to the stirring solution.
- Sulfur trioxide-pyridine complex (69 g, 433 mmol) is added in batches over 10 minutes.
- The resulting yellow solution is stirred for 2 hours at room temperature and then poured into cold water (173 mL).
- The product is extracted with a 1:1 mixture of ethyl acetate and hexane.
- The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[6]

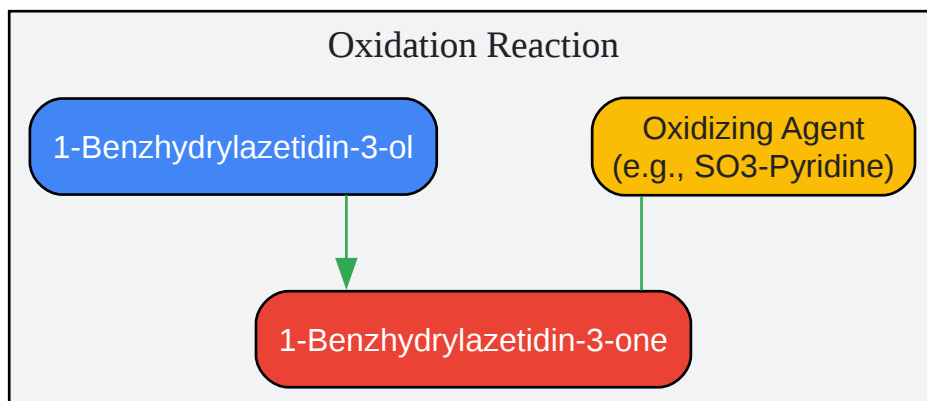
Synthesis and Reaction Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of **1-Benzhydrylazetidin-3-ol**.



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Caption: Synthesis workflow for **1-Benzhydrylazetidin-3-ol**.



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Caption: Oxidation of **1-Benzhydrylazetidin-3-ol** to its ketone derivative.

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